2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole
Overview
Description
2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the nitropyridine derivative. One common method involves the nitration of 3-methylpyridine to obtain 3-methyl-4-nitropyridine . This intermediate is then subjected to a sulfonylation reaction using appropriate sulfonylating agents to introduce the sulfonyl group . The final step involves the cyclization of the sulfonylated nitropyridine with o-phenylenediamine under acidic conditions to form the benzimidazole core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and sulfonylation reactions, which offer better control over reaction conditions and higher yields . Additionally, the use of automated synthesis platforms can streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Amino derivative: Formed by the reduction of the nitro group.
Sulfide derivative: Formed by the reduction of the sulfonyl group.
Halogenated benzimidazole: Formed by electrophilic substitution reactions.
Scientific Research Applications
2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitropyridine moiety can interact with enzyme active sites, potentially inhibiting their activity . The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity . These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitropyridine: Shares the nitropyridine moiety but lacks the benzimidazole core.
2-Methylsulfonylbenzimidazole: Contains the benzimidazole core with a sulfonyl group but lacks the nitropyridine moiety.
4-Nitrobenzimidazole: Contains the benzimidazole core with a nitro group but lacks the sulfonyl and methyl groups.
Uniqueness
2-(((3-Methyl-4-nitropyridin-2-yl)methyl)sulfonyl)-1H-benzo[d]imidazole is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the nitropyridine and sulfonyl groups in the benzimidazole core makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-[(3-methyl-4-nitropyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4S/c1-9-12(15-7-6-13(9)18(19)20)8-23(21,22)14-16-10-4-2-3-5-11(10)17-14/h2-7H,8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKDKUSPKCWWKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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